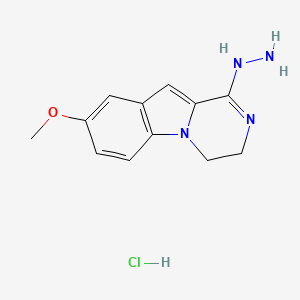
1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields the corresponding tricyclic indole, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or similar methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully hydrogenated compound.
Scientific Research Applications
1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate involves its interaction with specific molecular targets and pathways. The compound’s indole structure allows it to bind with high affinity to various receptors, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug containing an indole moiety.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate is unique due to its specific hydrazino and methoxy substituents, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and potential therapeutic applications compared to other indole derivatives .
Properties
CAS No. |
127556-79-0 |
|---|---|
Molecular Formula |
C12H15ClN4O |
Molecular Weight |
266.73 g/mol |
IUPAC Name |
(8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H14N4O.ClH/c1-17-9-2-3-10-8(6-9)7-11-12(15-13)14-4-5-16(10)11;/h2-3,6-7H,4-5,13H2,1H3,(H,14,15);1H |
InChI Key |
MAJNQCWZPYDJKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N3CCN=C(C3=C2)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


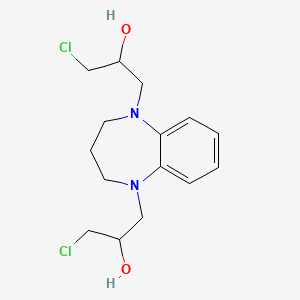
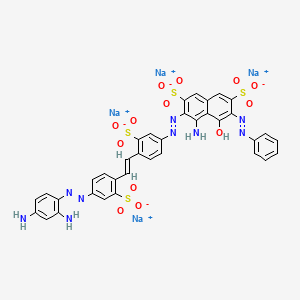

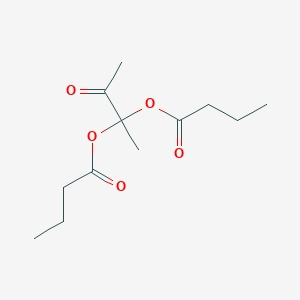

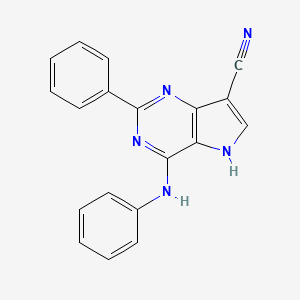
![2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine](/img/structure/B12749323.png)
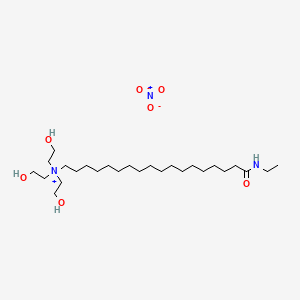



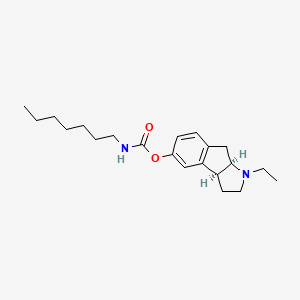

![6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B12749377.png)
